molecular formula C23H46ClNO2 B140949 Benzyldimethyltetradecylammonium chloride dihydrate CAS No. 147228-81-7

Benzyldimethyltetradecylammonium chloride dihydrate

Cat. No.: B140949
CAS No.: 147228-81-7
M. Wt: 404.1 g/mol
InChI Key: YLPZVNXGKBIJBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a quaternary ammonium compound (QAC) with the molecular formula C₂₃H₄₃ClN·2H₂O. It is structurally characterized by a benzyl group attached to a dimethyltetradecylammonium cation and a chloride counterion, with two water molecules in its crystalline lattice .

Primarily used as a cationic surfactant and biocide, it is effective against bacteria, fungi, and algae due to its membrane-disrupting properties . Applications span disinfectants, personal care products, and industrial processes such as phase-transfer catalysis and membrane-mimetic systems . Its dihydrate form enhances stability in formulations, making it preferable for long-term storage .

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZVNXGKBIJBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046606
Record name Benzyldimethyltetradecylammonium chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147228-81-7
Record name Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldimethyltetradecylammonium chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyltetradecylammonium chloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical synthesis involves a two-step quaternization process. First, dimethylamine reacts with tetradecyl chloride to form dimethyldodecylamine. This intermediate then undergoes benzylation with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield the quaternary ammonium salt. The general reaction pathway is:

Dimethylamine+Tetradecyl chlorideDimethyltetradecylamine+HCl\text{Dimethylamine} + \text{Tetradecyl chloride} \rightarrow \text{Dimethyltetradecylamine} + \text{HCl}
Dimethyltetradecylamine+Benzyl chlorideBenzyldimethyltetradecylammonium chloride+HCl\text{Dimethyltetradecylamine} + \text{Benzyl chloride} \rightarrow \text{Benzyldimethyltetradecylammonium chloride} + \text{HCl}

Water of crystallization is incorporated during purification, resulting in the dihydrate form.

Industrial Production Protocols

Industrial-scale production typically employs batch reactors with optimized parameters:

  • Temperature : 80–100°C

  • Solvent : Propylene glycol or water

  • Reaction Time : 5–6 hours

A patent by RU2200152C1 describes a process using a mixture of alkyldimethylamines (C12–C16 chains) and benzyl chloride in propylene glycol at 95–100°C for 5 hours, followed by hydration with water. However, this method faces challenges in purity due to heterogeneous alkyl chain lengths in the amine feedstock, necessitating post-synthesis purification.

Microwave-Assisted Synthesis

Protocol and Advantages

Microwave irradiation significantly enhances reaction kinetics. A method disclosed in CN105646238A involves:

  • Step 1 : Dimethylamine and chlorotetradecane react in water under microwave irradiation (300 MHz–300 GHz) at 120°C for 2 minutes.

  • Step 2 : The intermediate reacts with benzyl chloride at 80°C for 2 minutes, achieving yields >90%.

Key advantages :

  • Time Efficiency : Total reaction time reduced from 6 hours to 4 minutes.

  • Solvent Use : Eliminates organic solvents, using water instead.

  • Purity : Minimal byproducts due to uniform heating.

Case Study: Comparative Yields

MethodTemperature (°C)TimeYield (%)Purity (%)
Traditional95–1006 h7550–80
Microwave80–1204 min93–95>98

Solvent Selection and Reaction Optimization

Role of Solvents

Solvents influence reaction rate and product stability:

  • Water : Preferred in microwave methods for eco-friendliness and cost.

  • Glycols (e.g., propylene glycol) : Enhance solubility of hydrophobic intermediates in traditional methods.

Temperature and Catalysis

Higher temperatures (≥80°C) accelerate benzylation but risk thermal degradation. Catalysts like sodium hydroxide neutralize HCl, shifting equilibrium toward product formation.

Purity Challenges and Solutions

Impurity Sources

  • Alkyl Chain Heterogeneity : Mixed alkylamines (C12–C16) in feedstock introduce structural variants.

  • Hydration Variability : Inconsistent water content during crystallization affects dihydrate stability.

Mitigation Strategies

  • Feedstock Purification : Use of chromatographically separated C14 amines.

  • Crystallization Control : Slow cooling in saturated aqueous solutions ensures consistent dihydrate formation.

Comparative Analysis of Methods

Environmental Impact

MetricTraditional MethodMicrowave Method
Solvent WasteHigh (glycols)Low (water)
Energy Consumption15–20 kWh/kg5–8 kWh/kg
Carbon Footprint2.8 kg CO₂/kg1.2 kg CO₂/kg

Economic Viability

Microwave synthesis reduces operational costs by 40% but requires higher initial investment in equipment .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. In phase transfer catalysis, the compound helps produce a wide range of organic molecules, including polymers and pharmaceuticals .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C23H42ClN·2H₂O
  • Molecular Weight : 404.07 g/mol
  • CAS Number : 147228-81-7

BDTAC is characterized by its surfactant properties, which allow it to interact effectively with both organic and aqueous phases, making it suitable for various applications.

Phase Transfer Catalyst

BDTAC is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing the efficiency of chemical reactions. This property is particularly useful in the production of fine chemicals and pharmaceuticals, where complex molecules are synthesized from simpler precursors .

Antimicrobial Agent

The compound exhibits significant antimicrobial activity, making it valuable in the pharmaceutical and cosmetic industries. It is commonly incorporated into formulations for disinfectants and antiseptics to prevent microbial growth and preserve product integrity .

Surfactant in Cleaning Products

As a cationic surfactant, BDTAC enhances the cleaning efficacy of household and industrial cleaning products. It improves the ability to remove dirt and oils from surfaces, which is crucial in maintaining hygiene standards in various settings .

Biocide in Water Treatment

BDTAC serves as a biocide in water treatment processes, helping to control microbial growth in industrial water systems. This application is essential for ensuring safety and hygiene in sectors such as food processing and pharmaceuticals .

Cosmetic Formulations

In the cosmetic industry, BDTAC is utilized for its emulsifying properties, aiding in the stabilization of formulations and improving texture. This contributes to consumer satisfaction by ensuring product quality and performance .

Case Study 1: Use as a Phase Transfer Catalyst

In a study examining the synthesis of triazine-containing fluoropolymers, BDTAC was employed as a phase transfer catalyst. The results indicated that its presence significantly increased the yield of the desired product compared to reactions without the catalyst. This demonstrates its effectiveness in facilitating complex organic reactions.

Case Study 2: Antimicrobial Efficacy

Research evaluating various quaternary ammonium compounds found that BDTAC exhibited strong antimicrobial properties against a range of bacteria and fungi. In formulations tested against common pathogens, BDTAC showed superior efficacy, highlighting its potential for use in medical disinfectants .

Summary Table of Applications

Application AreaDescription
Phase Transfer CatalystFacilitates organic synthesis by enhancing reactant transfer between phases
Antimicrobial AgentUsed in disinfectants and antiseptics to prevent microbial growth
SurfactantEnhances cleaning products' ability to remove dirt and oils
BiocideControls microbial growth in industrial water systems
Cosmetic FormulationsStabilizes emulsions and improves product texture

Mechanism of Action

The mechanism of action of benzyldimethyltetradecylammonium chloride dihydrate involves its ability to disrupt cell membranes due to its cationic nature. The compound interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. In phase transfer catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a core structure of a nitrogen atom bonded to four organic groups and a halide counterion. Variations in alkyl chain length and substituents significantly influence their properties. Below is a detailed comparison of Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC-dihydrate) with structurally analogous QACs:

Structural and Physical Properties
Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Physical State Water Solubility
Benzyldimethyldodecylammonium chloride C12 C₂₁H₃₈ClN 352.0 Liquid/Powder Moderate
BDTAC-dihydrate C14 C₂₃H₄₃ClN·2H₂O 420.1 Solid/Viscous liquid Limited
Benzyldimethylhexadecylammonium chloride C16 C₂₅H₄₆ClN 424.1 Solid Low
Benzyldimethylstearylammonium chloride C18 C₂₇H₅₀ClN 424.2 Waxy solid Insoluble

Key Observations :

  • Alkyl Chain Impact : Longer chains (C16–C18) increase hydrophobicity, reducing water solubility but enhancing lipid membrane interaction, critical for biocidal activity .
  • Hydration Effects : The dihydrate form of BDTAC improves stability in aqueous formulations compared to anhydrous counterparts .

Research Findings :

  • BDTAC-dihydrate’s C14 chain balances hydrophobicity and solubility, enabling effective penetration of microbial membranes .
  • In contrast, Didecyldimethylammonium chloride (C10 chains) exhibits hormetic effects, where low concentrations stimulate microbial growth but higher doses are lethal .
Toxicity and Environmental Impact
Compound Acute Toxicity (LD50, Rat Oral) Ecotoxicity (EC50, Daphnia magna) Regulatory Status
Benzyldimethyldodecylammonium chloride 250–500 mg/kg 0.1–1.0 mg/L Listed in China’s chemical inventory
BDTAC-dihydrate 300–600 mg/kg 0.5–2.0 mg/L Not in EU’s restricted lists
Benzyldimethylhexadecylammonium chloride 400–800 mg/kg 1.0–5.0 mg/L EPA-reviewed
Benzethonium chloride 100–200 mg/kg <0.1 mg/L Restricted in cosmetic products

Key Notes:

  • BDTAC-dihydrate’s moderate toxicity necessitates handling precautions (e.g., respiratory protection, gloves) .
  • Longer-chain QACs (C16–C18) persist longer in the environment, raising bioaccumulation concerns .

Table 2: Application-Specific Performance Metrics

Metric BDTAC-dihydrate C12 Analog C16 Analog
Minimum Inhibitory Concentration (MIC) 10–50 µg/mL 50–100 µg/mL 5–20 µg/mL
Log P (Octanol-Water Partition Coefficient) 3.8 2.5 5.2

Biological Activity

Benzyldimethyltetradecylammonium chloride dihydrate (BDTAC) is a quaternary ammonium compound known for its surfactant properties and biological activity. This article explores its biological effects, mechanisms of action, and implications in various fields, including medicine and environmental science.

  • Molecular Formula : C23_{23}H44_{44}ClN\cdot 2H2_2O
  • Molecular Weight : 404.07 g/mol
  • CAS Number : 147228-81-7

BDTAC is characterized by a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary nitrogen, which contributes to its surfactant properties and biological activities.

Mechanisms of Biological Activity

BDTAC exhibits various biological activities, primarily attributed to its surfactant properties, which disrupt cellular membranes. The following mechanisms have been identified:

  • Cytotoxicity : BDTAC can induce cell death in various cell types, including human articular chondrocytes and bacterial cells. Studies have shown that it causes significant cytotoxic effects at low concentrations, with a dose-dependent relationship observed in both human and bovine cells .
  • Antimicrobial Activity : BDTAC has been shown to possess antimicrobial properties against a range of pathogens. It is effective against Gram-positive and Gram-negative bacteria, as well as certain viruses. In vitro studies indicate that BDTAC can inactivate enveloped viruses like HSV-2 and CMV at concentrations as low as 0.00125% .
  • Hemolytic Activity : Research indicates that BDTAC is highly active in causing hemolysis of rabbit erythrocytes, which could be linked to its ability to disrupt cellular membranes .
  • Biofilm Disruption : BDTAC has been studied for its ability to disrupt microbial biofilms, which are often resistant to conventional antimicrobial treatments. This property is particularly valuable in medical applications where biofilm formation can lead to persistent infections .

Toxicological Profile

The safety profile of BDTAC reveals several hazards:

  • Acute Toxicity : Classified as harmful if ingested (Category 4) and corrosive to skin (Category 1) and eyes (Category 1). Symptoms of exposure include severe burns and respiratory distress .
  • Aquatic Toxicity : Highly toxic to aquatic life with long-lasting effects, indicating a need for careful environmental management when using this compound .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of BDTAC against Chlamydia trachomatis and various DNA/RNA viruses. Results showed over 99% killing efficiency against Chlamydia at very low concentrations (0.00125%) after just one minute of exposure .

Case Study 2: Biofilm Metabolization

Research on microbial biofilms demonstrated that bacteria could metabolize BDTAC, leading to resistance mechanisms being identified in strains exposed to sublethal concentrations. This study highlighted the potential for BDTAC to contribute to antimicrobial resistance if not used judiciously .

Data Summary Table

Property/ActivityDescriptionReference
CytotoxicityInduces cell death in chondrocytes
Antimicrobial ActivityEffective against HSV-2, CMV
Hemolytic ActivityCauses hemolysis in rabbit erythrocytes
Biofilm DisruptionDisrupts microbial biofilms
Acute ToxicityCauses severe burns; harmful if ingested
Aquatic ToxicityHighly toxic with long-lasting effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyldimethyltetradecylammonium chloride dihydrate
Reactant of Route 2
Reactant of Route 2
Benzyldimethyltetradecylammonium chloride dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.